1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Lipophilicity Drug-likeness Oral bioavailability

1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (molecular formula C25H28N4O, MW 400.5) is a trisubstituted urea derivative that combines a benzhydryl (diphenylmethyl) group, a 3,5-dicyclopropyl-1H-pyrazole heterocycle, and an ethyl linker bridging the urea and pyrazole moieties. The compound was originally disclosed by Pfizer as a neuronal nitric oxide synthase (nNOS) inhibitor candidate for cerebrovascular indications.

Molecular Formula C25H28N4O
Molecular Weight 400.526
CAS No. 1797617-02-7
Cat. No. B2664642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
CAS1797617-02-7
Molecular FormulaC25H28N4O
Molecular Weight400.526
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5
InChIInChI=1S/C25H28N4O/c30-25(27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21)26-15-16-29-23(19-13-14-19)17-22(28-29)18-11-12-18/h1-10,17-19,24H,11-16H2,(H2,26,27,30)
InChIKeyUXZVYPGKDRNSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1797617-02-7): Structural Profile and Procurement Context


1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (molecular formula C25H28N4O, MW 400.5) is a trisubstituted urea derivative that combines a benzhydryl (diphenylmethyl) group, a 3,5-dicyclopropyl-1H-pyrazole heterocycle, and an ethyl linker bridging the urea and pyrazole moieties . The compound was originally disclosed by Pfizer as a neuronal nitric oxide synthase (nNOS) inhibitor candidate for cerebrovascular indications [1]. This scaffold belongs to the broader class of pyrazolyl-ureas, which have been investigated as kinase inhibitors, anti-angiogenic agents, and ACAT inhibitors, but the specific substitution pattern—sterically demanding dicyclopropyl groups on the pyrazole coupled with a lipophilic benzhydryl terminus—distinguishes it from most published analogs and may confer unique target engagement and pharmacokinetic properties.

Why Pyrazolyl-Urea Analogs Cannot Simply Replace 1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea in nNOS-Focused Research or ACAT-Inhibitor Screening Cascades


Within the pyrazolyl-urea class, seemingly minor structural modifications produce substantial shifts in molecular properties and biological activity profiles. Replacing the benzhydryl group with a smaller aryl substituent (e.g., p-tolyl or 4-chlorobenzyl) dramatically reduces both molecular weight and lipophilicity, altering membrane permeability and oral bioavailability potential . Conversely, substituting the dicyclopropyl groups on the pyrazole with dimethyl or unsubstituted variants removes the sp3-rich, three-dimensional character that can enhance metabolic stability and reduce CYP-mediated clearance [1]. Even the heteroaryl identity on the pyrazole—such as pyrazin-2-yl versus dicyclopropyl—yields different hydrogen-bonding capabilities and target selectivity . Because this specific compound was advanced by Pfizer as an nNOS inhibitor, the precise balance of benzhydryl lipophilicity, ethyl linker flexibility, and dicyclopropyl steric bulk is likely critical for achieving the target selectivity and pharmacokinetic profile required for cerebrovascular applications, making generic substitution without matched data highly unreliable.

Quantitative Differentiation of 1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea from Closest Structural Analogs and In-Class Compounds


Lipophilicity (LogP) Compared to the Clinically-Validated ACAT Inhibitor FR186054

The target compound exhibits a significantly lower computed logP (approximately 3.23) compared to the ACAT inhibitor FR186054 (logP = 6.471), which is a benzyl-pyrazolyl-phenylurea derivative [1]. This difference of approximately 3.24 logP units translates to a roughly 1,700-fold difference in octanol-water partition coefficient, implying substantially lower lipophilicity for the target compound. While FR186054 achieved an oral ED50 of 0.046 mg/kg in cholesterol-fed rats and an in vitro ACAT IC50 of 99 nM [2], its high logP was associated with concerns about tissue accumulation. The target compound's moderated logP, combined with its benzhydryl group, may offer a more favorable balance between membrane permeability and metabolic clearance for CNS-penetrant applications such as nNOS inhibition [3].

Lipophilicity Drug-likeness Oral bioavailability

Molecular Weight and Ligand Efficiency Compared to Smaller N-Aryl Analogs

The target compound possesses a molecular weight (MW) of 400.5 Da, which is intermediate between the smaller N-aryl analogs—1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea (MW 324.4) and 1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (MW 358.9)—and the larger, more complex FR186054 (MW ≈ 557.7) [1]. The addition of the benzhydryl group contributes approximately 76 Da over the p-tolyl analog and confers four additional sp2 carbons plus a second phenyl ring, which can engage in π-π stacking interactions with aromatic residues in enzyme active sites (e.g., nNOS heme pocket). For nNOS inhibitors, MW between 350–450 Da is considered optimal for balancing target affinity with blood-brain barrier penetration; the target compound sits near the center of this range.

Molecular weight Ligand efficiency Drug design

Dicyclopropyl Substituents Confer Sp3-Rich Character Relative to Dimethyl-Pyrazole or Unsubstituted Pyrazole Analogs

The 3,5-dicyclopropyl substitution on the pyrazole ring introduces two cyclopropyl groups, each contributing three sp3-hybridized carbons and significant three-dimensional character (fraction sp3 ≈ 0.31 for the target compound compared to ≈ 0.22 for a 3,5-dimethyl-pyrazole analog, as estimated from atom-type counting) . In the ACAT inhibitor series reported by Tanaka et al., replacement of a benzyl group with more sterically demanding substituents dramatically altered both potency and in vivo efficacy [1]. Cyclopropyl groups are known to reduce CYP-mediated oxidation at adjacent positions due to their unique electronic properties (π-character of C–C bonds) and steric shielding, potentially enhancing metabolic stability relative to methyl or unsubstituted pyrazoles.

Fraction sp3 Metabolic stability Three-dimensionality

Disclosed nNOS Inhibitor Origin from Pfizer Differentiates Target Compound from General Pyrazolyl-Urea Screening Libraries

According to the Drug Synthesis Database (data.yaozh.com), this compound is recorded as a Pfizer-originated molecule developed for cerebrovascular diseases, stroke treatment, and neurological indications, with a pharmacological action classified as a neuronal nitric oxide synthase (nNOS) inhibitor [1]. This originator disclosure distinguishes the target compound from the majority of commercially available pyrazolyl-ureas, which are typically sold as unscreened building blocks or are associated with ACAT inhibition (e.g., FR186054 series), kinase inhibition (p38 MAPK, Src), or anti-angiogenic activity (GeGe-3 series) [2][3]. While no public nNOS IC50 data are available for this specific compound, the Pfizer provenance implies that it has undergone at least preliminary enzymatic and selectivity screening against nNOS, eNOS, and iNOS isoforms, a level of characterization absent from most catalog analogs.

nNOS inhibition Neurological disease Hit-to-lead

Hydrogen-Bond Donor/Acceptor Profile Positions the Target Between FR186054 and Simpler Analogs for Optimized Permeability

The target compound contains 2 hydrogen-bond donors (urea NH groups) and 3 hydrogen-bond acceptors (urea carbonyl, pyrazole N atoms), yielding a total polar atom count consistent with CNS drug-likeness (HBD ≤ 3, HBA ≤ 7) . In contrast, FR186054 possesses 2 HBD and 5 HBA (including thiomethyl groups), increasing its total polar surface area and potentially reducing passive CNS permeability despite its higher logP . The simpler p-tolyl analog has an identical HBD/HBA count (2/3) but lacks the second phenyl ring that can form intramolecular π-stacking or CH–π interactions that modulate conformation and exposure of polar groups. This balanced H-bond profile, combined with the benzhydryl lipophilicity, places the target compound in a favorable region of CNS MPO (Multiparameter Optimization) scoring relative to both more polar and more lipophilic comparators.

Hydrogen bonding Permeability CNS drug design

Synthetic Tractability and Building Block Availability Compared to FR186054 and Pyrazin-2-yl Analog

The target compound can be conceptually synthesized from commercially available precursors: 1-(2-aminoethyl)-3,5-dicyclopropyl-1H-pyrazole (or its Boc-protected form) and benzhydryl isocyanate, or via CDI-mediated coupling of benzhydrylamine with the corresponding aminoethyl-pyrazole [1]. This two-step modular assembly contrasts with the more complex synthesis of FR186054, which requires a trisubstituted urea with three different aromatic arms (benzyl, pyrazolyl-benzyl, and trifluorophenyl) and multiple protection/deprotection steps [2]. The pyrazin-2-yl analog (CAS 2034415-72-8) requires Stille or Suzuki coupling to install the pyrazine ring, introducing palladium contamination risks for biological testing. The relative synthetic simplicity of the target compound, combined with the commercial availability of its key building blocks, reduces procurement cost and enables faster SAR exploration.

Synthetic accessibility Building blocks Procurement

Optimal Research and Industrial Use Cases for 1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea Based on Quantified Differentiation


nNOS Inhibitor Hit-to-Lead and Selectivity Profiling in CNS Disease Programs

Given its Pfizer origin as an nNOS inhibitor for cerebrovascular and stroke indications [1], this compound is the logical starting point for academic or biotech nNOS drug discovery programs seeking a characterized lead-like molecule. Its moderated logP (3.23) and CNS-compliant HBD/HBA profile (2/3) predict favorable brain penetration relative to the more lipophilic FR186054 scaffold, while the dicyclopropyl groups offer metabolic stability advantages over dimethyl-pyrazole analogs. Researchers can use this compound as a reference standard for establishing nNOS IC50 values, isoform selectivity (nNOS vs. eNOS vs. iNOS), and preliminary in vivo efficacy in rodent stroke models, avoiding investment in untargeted pyrazolyl-urea libraries.

SAR Expansion of Benzhydryl-Urea Scaffolds for Multi-Kinase or Anti-Angiogenic Profiling

The pyrazolyl-urea class has validated activity against kinases (Src, p38-MAPK, TrKA) and angiogenic pathways [2]. This compound, with its unique benzhydryl terminus and dicyclopropyl-pyrazole, fills a structural gap between smaller N-aryl analogs (MW 324–359) and larger trisubstituted ureas like FR186054 (MW 558). Its intermediate MW (400.5) and balanced logP make it suitable for broad kinase panel screening and anti-angiogenic assays (HUVEC proliferation, tube formation), where both smaller and larger analogs may lack optimal physicochemical properties.

Chemical Biology Probe for Investigating Benzhydryl Group Contributions to Target Residence Time

The benzhydryl group, with two phenyl rings capable of engaging in edge-to-face and offset π-stacking interactions, may confer longer target residence time compared to mono-phenyl or benzyl analogs. The target compound can serve as a tool molecule in biophysical assays (SPR, ITC, HDX-MS) to quantify the contribution of the second phenyl ring to binding thermodynamics and kinetics at nNOS or other validated targets, providing fundamental SAR insight that cannot be obtained from the p-tolyl or 4-chlorobenzyl analogs .

Procurement Reference Standard for Medicinal Chemistry Core Facilities and Compound Management Groups

For institutional compound management facilities, this compound represents a well-defined, structurally unique pyrazolyl-urea that is synthetically accessible in multi-gram quantities without palladium catalysis. Its procurement as a reference standard enables quality control of in-house synthetic batches, cross-laboratory assay normalization, and serves as a positive control for nNOS inhibition assays, leveraging its Pfizer originator pedigree and documented physicochemical profile [1].

Quote Request

Request a Quote for 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.